2-(4-Chlorophenoxy)-N-(4,5-dihydro-1,3-thiazol-2-yl)acetamide
2-(4-Chlorophenoxy)-N-(4,5-dihydro-1,3-thiazol-2-yl)acetamide
Brand Name:
Vulcanchem
CAS No.:
42310-50-9
VCID:
VC0504846
InChI:
InChI=1S/C11H11ClN2O2S/c12-8-1-3-9(4-2-8)16-7-10(15)14-11-13-5-6-17-11/h1-4H,5-7H2,(H,13,14,15)
SMILES:
C1CSC(=N1)NC(=O)COC2=CC=C(C=C2)Cl
Molecular Formula:
C11H11ClN2O2S
Molecular Weight:
270.74g/mol
2-(4-Chlorophenoxy)-N-(4,5-dihydro-1,3-thiazol-2-yl)acetamide
CAS No.: 42310-50-9
Main Products
VCID: VC0504846
Molecular Formula: C11H11ClN2O2S
Molecular Weight: 270.74g/mol
CAS No. | 42310-50-9 |
---|---|
Product Name | 2-(4-Chlorophenoxy)-N-(4,5-dihydro-1,3-thiazol-2-yl)acetamide |
Molecular Formula | C11H11ClN2O2S |
Molecular Weight | 270.74g/mol |
IUPAC Name | 2-(4-chlorophenoxy)-N-(4,5-dihydro-1,3-thiazol-2-yl)acetamide |
Standard InChI | InChI=1S/C11H11ClN2O2S/c12-8-1-3-9(4-2-8)16-7-10(15)14-11-13-5-6-17-11/h1-4H,5-7H2,(H,13,14,15) |
Standard InChIKey | BOMIJYRFMLPBEE-UHFFFAOYSA-N |
SMILES | C1CSC(=N1)NC(=O)COC2=CC=C(C=C2)Cl |
Canonical SMILES | C1CSC(=N1)NC(=O)COC2=CC=C(C=C2)Cl |
PubChem Compound | 2852783 |
Last Modified | Nov 11 2021 |
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume